molecular formula C13H12N4O B12901203 5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-13-9

5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B12901203
CAS No.: 87595-13-9
M. Wt: 240.26 g/mol
InChI Key: NKURREXQPSQWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

This compound belongs to the pyrazolo[3,4-b]pyrazine family, a subclass of bicyclic heterocycles containing two fused six-membered rings with nitrogen atoms at specific positions. The IUPAC name reflects its substitution pattern:

  • Pyrazolo[3,4-b]pyrazine core : A fused bicyclic system where a pyrazole ring (positions 1–3) merges with a pyrazine ring (positions 4–6).
  • Ethoxy group : Positioned at carbon 5, contributing electron-donating effects.
  • Phenyl substituent : Attached to nitrogen at position 1, enhancing aromatic conjugation.

The canonical SMILES notation (CCOC1=NN=C2C(=N1)C=NN2C3=CC=CC=C3) encapsulates its connectivity, while X-ray crystallography reveals planar geometry with slight deviations due to steric interactions between the ethoxy and phenyl groups.

Molecular Properties Data
Molecular formula C14H16N4O
Molecular weight 256.30 g/mol
IUPAC name This compound
SMILES CCOC1=NN=C2C(=N1)C=NN2C3=CC=CC=C3

Historical Development in Heterocyclic Chemistry

The synthesis of pyrazolo[3,4-b]pyrazines dates to mid-20th-century efforts to expand heterocyclic libraries for pharmaceutical screening. Early methods relied on cyclocondensation of aminopyrazoles with diketones or nitriles, but yields were often suboptimal. A breakthrough occurred in the 1980s with the adoption of Friedel-Crafts acylations and palladium-catalyzed cross-couplings, enabling precise functionalization at positions 1 and 5.

For this compound, modern synthetic routes typically involve:

  • Precursor preparation : Reacting 3-amino-4-nitropyrazole with benzoyl chloride to form a nitro intermediate.
  • Cyclization : Using ethyl chloroformate under reflux to induce ring closure.
  • Functionalization : Introducing the ethoxy group via nucleophilic substitution.

These advances have reduced reaction times from days to hours while improving yields to >70%.

Significance in Medicinal Chemistry and Materials Science

In medicinal chemistry, the compound’s planar aromatic structure facilitates π-π stacking interactions with protein kinases, making it a candidate for enzyme inhibition. Recent studies highlight its potential as a SHP2 phosphatase inhibitor, a target in glioblastoma therapy. Computational docking simulations suggest the ethoxy group occupies hydrophobic pockets in the SHP2 active site, while the phenyl ring stabilizes adjacent aromatic residues.

In materials science, the extended π-conjugation system enables applications in:

  • Organic semiconductors : Charge mobility of 0.12 cm²/V·s has been measured in thin-film transistors.
  • Luminescent materials : Blue emission at 450 nm (quantum yield Φ = 0.34) under UV excitation.

Properties

CAS No.

87595-13-9

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

5-ethoxy-1-phenylpyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C13H12N4O/c1-2-18-12-9-14-13-11(16-12)8-15-17(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

NKURREXQPSQWSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes. The reaction typically requires the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Ethoxy Group Substitution

The ethoxy group at position 5 undergoes nucleophilic displacement or hydrolysis:

Reaction TypeReagents/ConditionsProductYieldSource
Alkaline Hydrolysis NaOH (2.5 N), ethanol, room temp6-Ethoxy-1-ethyl-pyrazolo...-5-carboxylic acid94%
Aminolysis Piperidine, 120°C, 18 hrsN-Piperidyl-6-ethoxy-...-5-carboxamide52%
Alkylation Isopentyl bromide, DMF, K₂CO₃, 60°C6-Isopentyloxy derivative95.8%

Carboxylic Acid Derivatives

The ethyl ester at position 5 is versatile:

  • Amidation : Refluxing with butylamine produces N-butylcarboxamides (86.5% yield) .

  • Decarboxylation : Heating in acidic conditions removes the carboxyl group, yielding simpler pyrazolo[3,4-b]pyrazines .

Electrophilic Aromatic Substitution

The phenyl group at position 1 participates in Friedel-Crafts-like reactions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at para positions.

  • Halogenation : Cl₂ or Br₂ in CCl₄ yields mono-halogenated products, confirmed by NMR .

Biological Activity-Linked Reactions

The compound interacts with kinase enzymes via hydrogen bonding and π-π stacking:

  • Kinase Inhibition : The ethoxy group enhances lipophilicity, improving binding to hydrophobic kinase pockets .

  • Cytotoxic Derivatives : 3-Methyl or 3-phenyl substitutions increase antitumor activity against CaCO-2 colon cancer cells (IC₅₀ = 1.8–3.4 µM) .

Comparative Reactivity with Analogues

Structural modifications alter reactivity and bioactivity:

CompoundKey ModificationReactivity/Bioactivity ChangeSource
1-Phenyl-pyrazolo[3,4-b]pyrazineLacks ethoxy groupReduced kinase inhibition (IC₅₀ > 10 µM)
5-Methoxy-1-phenyl analogMethoxy instead of ethoxyLower lipophilicity (logP = 2.1 vs. 3.0)
5-Isopropoxy-1-phenyl analogBulkier alkoxy groupImproved metabolic stability (t₁/₂ = 8 hrs)

Industrial-Scale Optimization

  • Flow Chemistry : Reduces reaction time from 24 hrs (batch) to 2 hrs, achieving >90% purity .

  • Catalysis : ZrCl₄ accelerates cyclocondensation (16 hrs → 8 hrs) .

This compound's reactivity profile underscores its versatility in medicinal chemistry, particularly in kinase inhibitor development. Future research should explore cross-coupling reactions (e.g., Suzuki-Miyaura) to diversify its aryl substituents and enhance target selectivity.

Scientific Research Applications

Pharmacological Properties

5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has shown promising results in various pharmacological studies:

  • Protein Kinase Inhibition : The compound acts as an inhibitor of serum and glucocorticosteroid-regulated kinases (SGK), particularly SGK1. This activity is significant for treating conditions related to inappropriate SGK activity, such as degenerative joint diseases and inflammatory processes like osteoarthritis and rheumatoid arthritis .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. Its structure allows for modifications that enhance its antiproliferative properties, making it a candidate for further development as an anticancer agent .

Therapeutic Applications

The therapeutic applications of this compound are extensive:

Table 1: Therapeutic Applications of this compound

Application AreaDescription
Anti-inflammatory Inhibits SGK activity, reducing inflammation in conditions like arthritis.
Anticancer Exhibits cytotoxicity against various cancer cell lines, potentially useful in cancer therapy.
Pain Management May alleviate chronic pain associated with inflammatory diseases through SGK inhibition.
Neuroprotection Potential use in neurodegenerative diseases due to its regulatory effects on cellular signaling.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • A study highlighted its role as an SGK inhibitor, demonstrating significant anti-inflammatory effects in preclinical models of arthritis. This research supports its potential use as a therapeutic agent for joint diseases .
  • Another investigation focused on its anticancer properties, where derivatives of this compound were tested against various tumor cell lines. Results indicated a dose-dependent cytotoxic effect, suggesting further exploration in drug development for cancer treatment .

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazolo[3,4-b]pyrazine derivatives differ primarily in substituents at positions 3, 5, and 6, which influence electronic properties, stability, and bioactivity. Key examples include:

Compound Substituents Key Properties/Applications Reference
5-Acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine 5-Acetyl, 3,6-dimethyl, 1-phenyl Precursor for arylidene derivatives; used in condensation reactions to enhance solubility or bioactivity
6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile 6-Amino, 3-methyl, 5-cyano, 1-phenyl Intermediate for synthesizing antimicrobial agents (e.g., antifungal activity against Candida albicans)
5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (Target) 5-Ethoxy, 1-phenyl Hypothesized enhanced stability due to electron-donating ethoxy group; potential low-bandgap material or bioactive agent

Key Observations :

  • Phenyl at position 1 is common across derivatives, contributing to π-conjugation and planar molecular geometry .
Electronic and Optical Properties

Compared to fused-ring analogues, pyrazolo[3,4-b]pyrazines exhibit moderate electron-withdrawing capabilities, influenced by substituents:

Compound/Fragment Band Gap (eV) Electron-Withdrawing Strength Application Context Reference
Pyrido[3,4-b]pyrazine ~1.5–2.0 High (stronger than quinoxaline) Low-bandgap polymers
Thieno[3,4-b]pyrazine ~1.0–1.5 Moderate Conductive polymers
[1,2,5]Oxadiazolo[3,4-b]pyrazine <1.0 Very high Nonlinear optical materials
This compound (Target) Estimated ~1.8–2.2 Low to moderate Potential use in organic electronics

Key Observations :

  • The target compound’s ethoxy group may raise the band gap compared to stronger electron-withdrawing fragments like [1,2,5]oxadiazolo[3,4-b]pyrazine .
  • Pyrazolo[3,4-b]pyrazine derivatives are less electron-deficient than pyrido[3,4-b]pyrazine, limiting their utility in ultra-low-bandgap polymers .

Biological Activity

5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyrazine family, characterized by its unique ethoxy substituent. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H14_{14}N4_{4}O. The presence of the ethoxy group enhances the compound's solubility and lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazolo derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain pyrazole derivatives against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazolo Derivatives

CompoundMIC (μg/mL)Pathogen
This compoundTBDTBD
Pyrazole Derivative 4a0.22S. aureus
Pyrazole Derivative 5a0.25S. epidermidis

Anticancer Potential

The anticancer activity of pyrazolo derivatives has been a focal point in recent research. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms. For example, N-(3-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine was identified as a potent inducer of apoptosis with EC50_{50} values ranging from 400 to 700 nM in human solid tumor cells .

Table 2: Anticancer Activity of Selected Pyrazolo Compounds

CompoundEC50_{50} (nM)Cancer Type
N-(3-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine400 - 700Solid Tumors
Compound 6b30 - 70Various

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors involved in cellular signaling pathways. Research indicates that such compounds may act as inhibitors of kinases and other signaling proteins, leading to altered cellular responses that can have therapeutic effects in oncology and inflammation-related disorders .

Case Studies

Several case studies have demonstrated the efficacy of pyrazolo derivatives in preclinical models:

  • Study on Antitumor Activity : A series of pyrazole derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated significant cytotoxicity and potential for use in combination therapies with conventional drugs like doxorubicin .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various pyrazolo derivatives, highlighting the superior activity of certain compounds against resistant strains of bacteria .

Q & A

Q. What are the established synthetic routes for 5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine?

The compound can be synthesized via multi-step reactions starting from intermediates like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile. Key steps include cyclization with ethyl glyoxylate derivatives or carbonyl compounds, followed by functionalization with ethoxy groups. Spectral analysis (NMR, IR) and elemental analysis are critical for structural confirmation .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography reveals that the pyrazolo[3,4-b]pyrazine core is planar, with the phenyl ring inclined at ~20° relative to the heterocyclic plane. Hydrogen bonding (N–H⋯N, C–H⋯N) and π-π stacking between pyrazole rings (centroid distance: 3.43 Å) stabilize the crystal lattice .

Q. What preliminary biological activities have been reported?

Derivatives exhibit antimicrobial activity against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans), evaluated via agar diffusion assays using streptomycin and clotrimazole as controls. Activity correlates with substituent electronegativity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can substituents be optimized for kinase inhibition?

Structure-activity relationship (SAR) studies guided by molecular modeling show that di-substituted analogs on the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold enhance p38 MAP kinase inhibition. For example, bulky hydrophobic groups at the 5-position improve binding to the A-loop regulatory site, as validated by IL-1β secretion assays in human macrophages .

Q. What computational strategies aid in designing bioactive analogs?

Virtual screening using SciFinder and molecular docking identifies hit compounds with simplified scaffolds. Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while MD simulations assess binding stability in kinase pockets .

Q. How are electronic properties tuned for materials science applications?

Thieno[3,4-b]pyrazine derivatives exhibit low bandgaps (2.07–2.75 eV) due to conjugation between electron-rich thiophene and electron-deficient pyrazine. Substituents like phenyl groups further redshift absorption maxima, as confirmed by UV-vis spectroscopy and DFT studies .

Q. What methods ensure enantiomeric purity in chiral derivatives?

Resolution via chiral chromatography or asymmetric synthesis using enantioselective catalysts (e.g., Ru-BINAP) achieves >99% ee. Patents highlight the importance of quantifying levorotatory isomers (<0.1% by HPLC) to avoid off-target effects in pharmaceuticals .

Q. How are one-pot syntheses applied to pyrazolo[3,4-b]pyrazine systems?

Fischer carbene intermediates enable tandem cyclization-trapping reactions, generating fused heterocycles (e.g., furo[3,4-b]pyrazine) in a single step. This method avoids isolating unstable intermediates and improves yields .

Q. How is this scaffold utilized in energetic materials?

Nitramino-functionalized furazano[3,4-b]pyrazines (e.g., compound 55 ) exhibit detonation velocities (8,921–9,413 m/s) surpassing RDX. Synthesis involves nitration of dihydro precursors, with sensitivity controlled by counterion selection (e.g., guanidinium salts reduce impact sensitivity) .

Q. What role do noncovalent interactions play in supramolecular assembly?

AIM theory identifies S⋯N contacts and π-π interactions that enforce planarity in oligomers. These interactions enhance charge transport in donor-acceptor polymers, as evidenced by conductivity measurements and TD-DFT calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.